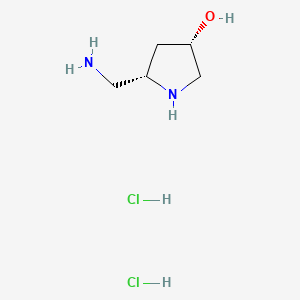
(3S,5S)-5-(aminomethyl)pyrrolidin-3-oldihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S,5S)-5-(aminomethyl)pyrrolidin-3-oldihydrochloride is a chemical compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely studied for their diverse biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5S)-5-(aminomethyl)pyrrolidin-3-oldihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine derivatives.
Reaction Conditions: The key steps may include amination, reduction, and cyclization reactions under controlled conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(3S,5S)-5-(aminomethyl)pyrrolidin-3-oldihydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions may introduce new functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Studied for its interactions with biological targets.
Medicine: Investigated for potential therapeutic properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of (3S,5S)-5-(aminomethyl)pyrrolidin-3-oldihydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate biological pathways by binding to these targets and altering their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3S,5S)-5-(aminomethyl)pyrrolidin-3-ol: A similar compound without the dihydrochloride salt form.
(3S,5S)-5-(aminomethyl)pyrrolidin-2-one: A related compound with a different functional group.
Uniqueness
(3S,5S)-5-(aminomethyl)pyrrolidin-3-oldihydrochloride is unique due to its specific stereochemistry and functional groups, which may confer distinct biological and chemical properties compared to similar compounds.
Eigenschaften
Molekularformel |
C5H14Cl2N2O |
|---|---|
Molekulargewicht |
189.08 g/mol |
IUPAC-Name |
(3S,5S)-5-(aminomethyl)pyrrolidin-3-ol;dihydrochloride |
InChI |
InChI=1S/C5H12N2O.2ClH/c6-2-4-1-5(8)3-7-4;;/h4-5,7-8H,1-3,6H2;2*1H/t4-,5-;;/m0../s1 |
InChI-Schlüssel |
IWERJYZLTFXUAX-RSLHMRQOSA-N |
Isomerische SMILES |
C1[C@@H](CN[C@@H]1CN)O.Cl.Cl |
Kanonische SMILES |
C1C(CNC1CN)O.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(4-Ethylphenyl)-8-azabicyclo[3.2.1]oct-2-enehydrochloride](/img/structure/B13598914.png)
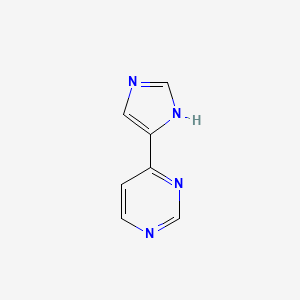

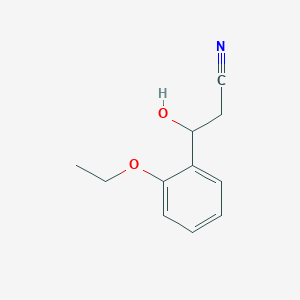
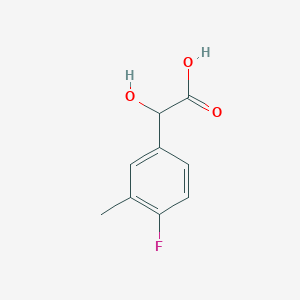
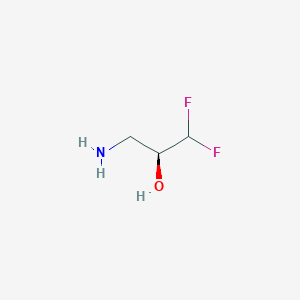
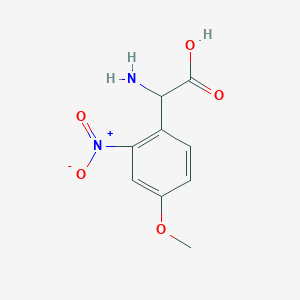
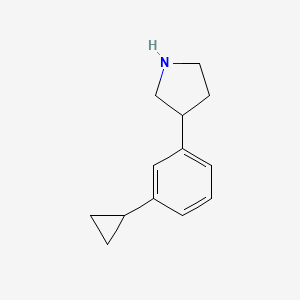

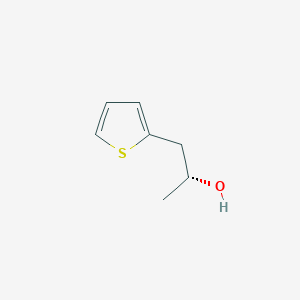
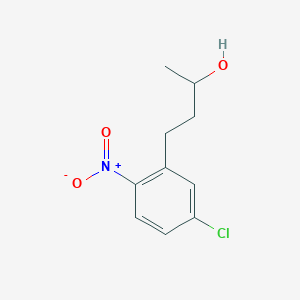
![4-[3-(3-Methoxyphenyl)propyl]piperidine](/img/structure/B13598985.png)


